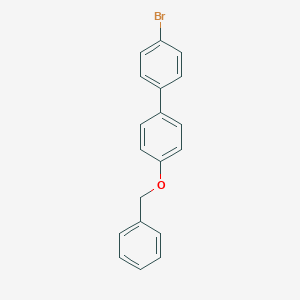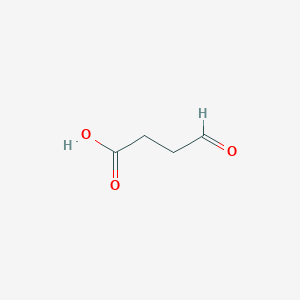
琥珀酸半醛
描述
Synthesis Analysis
SSA synthesis predominantly occurs through the action of GABA transaminase, which converts GABA into SSA. This conversion is a crucial step in the degradation pathway of GABA, a major inhibitory neurotransmitter in the mammalian central nervous system (CNS). The enzymatic activity responsible for this conversion has been well-characterized in various species, including humans, rats, and even plants, demonstrating the universal importance of SSA in biological systems (Busch & Fromm, 1999); (Embree & Albers, 1964).
Molecular Structure Analysis
The molecular structure of SSA is characterized by its aldehyde group, which makes it highly reactive and a key intermediate in various biochemical reactions. SSA dehydrogenase (SSADH) enzymes, which convert SSA into succinate, exhibit specificity towards SSA, indicating a well-defined molecular interaction. The enzyme from pig brain, for example, has been studied for its reactivity towards lysyl residues, revealing insights into its molecular structure and function (Blaner & Churchich, 1979).
Chemical Reactions and Properties
SSA undergoes enzymatic oxidation by SSADH to produce succinate. This reaction is crucial for the metabolism of GABA and is highly regulated by adenine nucleotides, indicating its importance in cellular energy balance. The reaction is specific for SSA and uses NAD+ as a cofactor, demonstrating the chemical specificity of this pathway (Busch & Fromm, 1999).
Physical Properties Analysis
The physical properties of SSA, such as its solubility in water and reactivity, are crucial for its role in biochemical pathways. Its aldehyde group contributes to its chemical reactivity, making it an essential intermediate in metabolic reactions. The preparation and purification methods for SSA, as well as its quantitative estimation, are critical for studying its physical properties and its role in biological systems (Taberner, Barnett, & Kerkut, 1972).
Chemical Properties Analysis
SSA's chemical properties, including its reactivity with various biochemical compounds, underline its significance in metabolism. The enzyme activities related to SSA, such as its oxidation to succinate and reduction to GABA, highlight its pivotal role in the GABA shunt pathway. These reactions not only demonstrate the chemical versatility of SSA but also its importance in maintaining metabolic balance and neurotransmitter levels in the brain (Andriamampandry et al., 1998).
科学研究应用
1. 神经系统疾病和缺陷
琥珀酸半醛脱氢酶(SSADH)缺乏是一个重要的研究领域。这种罕见的疾病影响了γ-氨基丁酸(GABA)的降解途径,导致发育迟缓、肌张力低下、智力低下、共济失调和行为问题等症状。通过尿有机酸分析中4-羟基丁酸尿症的存在来识别(Pearl et al., 2003)。另一项研究强调了婴儿急性神经系统表现,如在发热疾病期间出现舞蹈症和严重肌张力低下,可能是SSADH缺乏的潜在指标(Zeiger et al., 2016)。
2. 代谢工程
对蓝藻中琥珀酸的光合生产的研究表明了利用琥珀酸半醛脱氢酶进行可持续化学生产的潜力。通过对蓝藻菌株的代谢工程,已经实现了大量琥珀酸的生产,这是一种有价值的商品化学品(Lan & Wei, 2016)。
3. 生化和结构分析
研究探讨了琥珀酸半醛脱氢酶的酶机制,为其结构和功能提供了见解。例如,一项研究突出了酶中特定残基在催化活性和辅因子偏好中的作用,增进了我们对其在不同生物途径中功能的理解(Xie et al., 2020)。
4. 农业应用
在农业领域,研究表明琥珀酸半醛在植物应激反应中起着作用。对暴露于淹没胁迫的拟南芥突变体的研究表明,将琥珀酸半醛转化为γ-羟基丁酸的酶丙二醛还原酶对于植物在这些条件下的生存至关重要(Allan et al., 2012)。
安全和危害
未来方向
There are gaps in knowledge that need to be addressed for the implementation of successful gene and enzyme replacement therapies for succinic semialdehyde dehydrogenase deficiency (SSADHD). A novel SSADHD mouse model that enables ‘on-demand’ SSADH restoration has been developed, allowing proof-of-concept studies to fine-tune SSADH restoration in preparation for eventual human trials .
属性
IUPAC Name |
4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJIQZEACWQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219231 | |
| Record name | Succinic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinic acid semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Succinic semialdehyde | |
CAS RN |
692-29-5 | |
| Record name | 4-Oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic semialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINIC SEMIALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinic acid semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)



![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
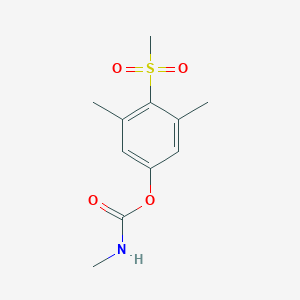
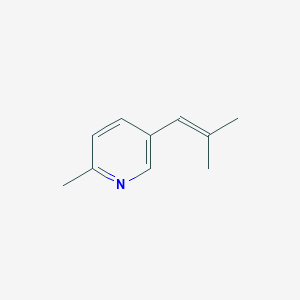
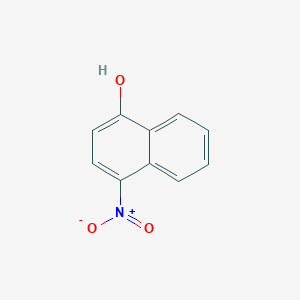
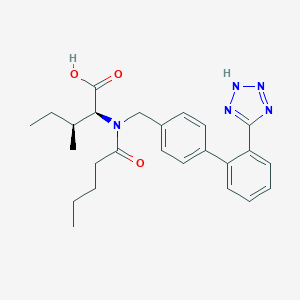
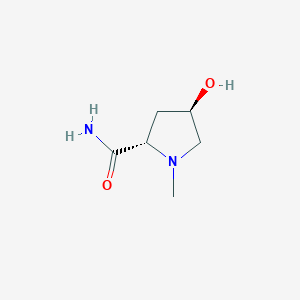
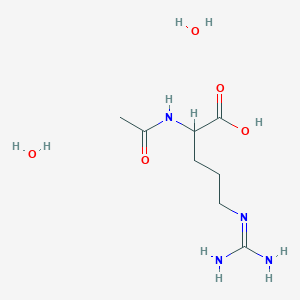
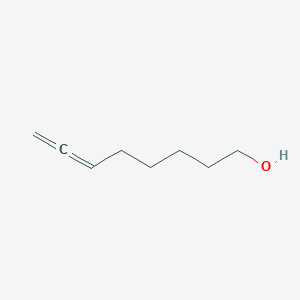
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
